3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
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Overview
Description
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the third position, a hydroxymethyl group at the seventh position, and a naphthyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the chlorination of a naphthyridine precursor followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxymethylation step may involve formaldehyde or other suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Chloro-7-carboxy-1,5-naphthyridin-2(1H)-one.
Reduction: 3-Hydroxy-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one.
Substitution: 3-Methoxy-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one.
Scientific Research Applications
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and hydroxymethyl groups play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-7-hydroxy-4-methylcoumarin: Similar in structure but with a coumarin core.
3-Chloro-7-methylisoquinoline: Contains a methyl group instead of a hydroxymethyl group.
3-Chloro-4-methoxychalcone: Features a chalcone structure with a methoxy group.
Uniqueness
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxymethyl group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
3-chloro-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-2-7-8(12-9(6)14)1-5(4-13)3-11-7/h1-3,13H,4H2,(H,12,14) |
InChI Key |
YRVRXXSISHTXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C(=C2)Cl)CO |
Origin of Product |
United States |
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